3,3-dimethyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a tetrahydroquinoline ring and a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the dimethylbutanamide moiety is attached through an amidation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, which can improve yield and reduce reaction times. Additionally, the use of automated systems for the amidation step can enhance efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the methanesulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, triethylamine (TEA)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amine or thiol derivatives
Scientific Research Applications
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the tetrahydroquinoline ring can interact with various receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANE-1-SULFONAMIDE
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)THIOPHENE-2-SULFONAMIDE
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-(1,1,3-TRIOXO-1$l^{6},2-THIAZOLIDIN-2-YL)BENZAMIDE
Uniqueness
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-3,3-DIMETHYLBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonyl group enhances its electrophilic properties, while the tetrahydroquinoline ring provides a versatile scaffold for interactions with biological targets.
Properties
Molecular Formula |
C16H24N2O3S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,3-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)butanamide |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)11-15(19)17-13-8-7-12-6-5-9-18(14(12)10-13)22(4,20)21/h7-8,10H,5-6,9,11H2,1-4H3,(H,17,19) |
InChI Key |
RJQVVQIBMNAEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.